2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid is an organic compound with a complex structure that includes bromine, ethoxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid typically involves multiple steps. One common method is the bromination of 2-ethoxy-3-methoxyphenol, followed by the reaction with chloroacetic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
The major products formed from these reactions include substituted phenoxyacetic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its concentration and the specific target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-Bromo-2-(4-methoxyphenyl)acetic acid
Uniqueness
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid is unique due to its combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
CAS No. |
2098127-48-9 |
---|---|
Molecular Formula |
C11H13BrO5 |
Molecular Weight |
305.12 g/mol |
IUPAC Name |
2-(5-bromo-2-ethoxy-3-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C11H13BrO5/c1-3-16-11-8(15-2)4-7(12)5-9(11)17-6-10(13)14/h4-5H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
QGZGVGUAIVLOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OCC(=O)O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.